Turpentine

Descripción

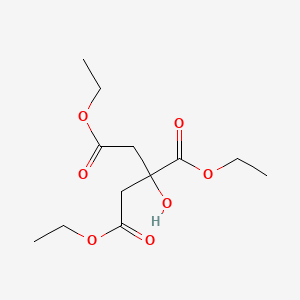

Structure

3D Structure

Propiedades

IUPAC Name |

triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTYTYQINUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7, Array | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040701 | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294 °C, 127.00 °C. @ 1.00 mm Hg | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °C (311 °F) - closed cup, 151 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid, Colorless, mobile liquid | |

CAS No. |

77-93-0 | |

| Record name | Triethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z96QXD6UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-55 °C, < 25 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unveiling the Chemical Fingerprint of Gum Turpentine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical composition of gum turpentine, a complex natural product distilled from pine resin. Primarily intended for researchers, scientists, and professionals in drug development, this document collates quantitative data from various analytical studies, details experimental methodologies, and visualizes key processes and biological pathways.

Gum this compound is a volatile essential oil predominantly composed of monoterpenes, with its specific chemical profile varying based on the Pinus species from which it is derived, the geographical location of the trees, and the distillation process employed.[1][2] The major constituents, α-pinene and β-pinene, are accompanied by a suite of other terpenes that contribute to its unique properties and potential therapeutic applications.[1][3]

Quantitative Chemical Composition of Gum this compound

The chemical makeup of gum this compound has been extensively studied using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The tables below summarize the quantitative analysis of gum this compound from various Pinus species and geographical origins, offering a comparative overview of the concentrations of its principal components.

Table 1: Chemical Composition of Gum this compound from Different Pinus Species

| Compound | Pinus sylvestris (Turkey)[4] | Pinus brutia (Turkey)[5] | Pinus massoniana (China)[3] | Pinus elliottii (China)[3] |

| α-Pinene | 34.99 - 43.60% | 19.7 - 49.12% | up to 70% | up to 70% |

| β-Pinene | 15.29 - 29.40% | 13.3 - 19.12% | 5 - 30% | 5 - 30% |

| Δ³-Carene | 6.54 - 9.68% | 15.13% | 5 - 20% | 5 - 20% |

| Limonene | 1.71 - 2.07% | - | Present | Present |

| Camphene | Present | - | up to 2% | up to 2% |

| β-Caryophyllene | 1.15 - 1.65% | - | - | - |

| Longifolene | 4.39 - 9.59% | - | - | - |

Table 2: Regional Variation in the Chemical Composition of Gum this compound

| Compound | Turkey (Pinus sylvestris)[4] | China (Pinus massoniana)[3] |

| α-Pinene | 34.99 - 43.60% | up to 70% |

| β-Pinene | 15.29 - 29.40% | 5 - 30% |

| Δ³-Carene | 6.54 - 9.68% | 5 - 20% |

| Limonene | 1.71 - 2.07% | Present |

| Camphene | Present | up to 2% |

| β-Caryophyllene | 1.15 - 1.65% | - |

| Longifolene | 4.39 - 9.59% | - |

Experimental Protocols

The accurate analysis of gum this compound's chemical composition relies on precise and validated experimental methods. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most widely used technique for identifying and quantifying the individual terpene components.[6]

Sample Preparation for GC-MS Analysis

Effective sample preparation is crucial for obtaining reliable GC-MS results. The primary goal is to isolate the volatile terpenes from any non-volatile resinous material.

-

Hydrodistillation: This is a common method for extracting essential oils from oleoresin. The raw pine resin is placed in a distillation apparatus with water and heated. The steam carries the volatile this compound components to a condenser, where they are cooled and collected.[7]

-

Solvent Dilution: A direct and straightforward method involves dissolving a small amount of the gum this compound sample in a suitable volatile organic solvent, such as hexane or dichloromethane.[7] A typical dilution would be 1:10 (sample:solvent).

-

Solid Phase Microextraction (SPME): This solvent-free technique utilizes a coated fiber to adsorb volatile compounds from the headspace above the sample. The fiber is then directly inserted into the GC injector for analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following provides a generalized GC-MS protocol for the analysis of gum this compound, based on common practices for terpene analysis. Specific parameters may be adjusted based on the instrument and the specific components of interest.

-

Gas Chromatograph (GC) System: A temperature-programmable GC equipped with a capillary column is essential.

-

Column: A non-polar or polar capillary column is typically used. A common choice is a DB-5MS silica capillary column (e.g., 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[9]

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet. A split injection mode is often used to prevent column overloading.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]

-

Oven Temperature Program: The oven temperature is ramped to separate the different terpenes based on their boiling points. A typical program might be:

-

Initial temperature: 60°C (held for 3 minutes)

-

Ramp: Increase at a rate of 20°C/min to 290°C (held for 6 minutes)

-

Final ramp: Increase at 40°C/min to 300°C (held for 3 minutes)[10]

-

-

Mass Spectrometer (MS) Detector: The MS is operated in electron ionization (EI) mode, typically at 70 eV. Data is collected in full-scan mode over a mass range of m/z 35 to 400 amu.[4]

-

Component Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and reference libraries such as NIST and WILEY.[4]

Visualizing Processes and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for gum this compound analysis and a key signaling pathway influenced by its major components.

Caption: Experimental workflow for the chemical analysis of gum this compound.

The primary components of gum this compound, α-pinene and β-pinene, have been shown to possess a range of biological activities, including anti-inflammatory and antitumor effects.[11][12] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, α-pinene has been reported to exert its anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and MAPKs (Mitogen-Activated Protein Kinases).[13]

References

- 1. gumspiritsofthis compound.com [gumspiritsofthis compound.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. assets.noviams.com [assets.noviams.com]

- 7. journals.eanso.org [journals.eanso.org]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Prediction and Comparisons of this compound Content in Slash Pine at Different Slope Positions Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. d-nb.info [d-nb.info]

Identifying Terpene Hydrocarbons in Crude Sulfate Turpentine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Crude sulfate turpentine (CST) is a volatile, odorous liquid obtained as a by-product of the Kraft pulping process in the paper and pulp industry.[1] This complex mixture is primarily composed of terpene hydrocarbons, which are valuable precursors for the synthesis of a wide range of chemicals, including fragrances, flavors, solvents, and pharmaceutical intermediates.[1][2] For researchers and professionals in drug development, the accurate identification and quantification of these terpenes are crucial for ensuring the quality and consistency of starting materials for chemical synthesis. This guide provides a comprehensive overview of the methodologies employed for the analysis of terpene hydrocarbons in crude sulfate this compound.

Composition of Crude Sulfate this compound

The composition of crude sulfate this compound can vary significantly depending on the species of pine wood used in the pulping process, the geographical location, and the season of harvesting.[3] However, the primary constituents are monoterpene hydrocarbons (C10H16). The most abundant of these are typically alpha-pinene and beta-pinene, which are of significant commercial value.[1] Other common terpene hydrocarbons found in CST include delta-3-carene, camphene, and limonene.[2] In addition to these, minor amounts of other monoterpenes, sesquiterpenes, and oxygenated terpenes may also be present. A significant challenge in the utilization of CST is the presence of foul-smelling sulfur compounds, such as dimethyl sulfide, which must be removed for most applications.[4]

Quantitative Composition of Crude Sulfate this compound from Various Pine Species

The following table summarizes the typical composition of major terpene hydrocarbons found in crude sulfate this compound derived from different pine species. The data is presented as a percentage of the total this compound composition.

| Terpene Hydrocarbon | Pinus sylvestris (Scots Pine) | Pinus brutia (Turkish Pine) | Pinus merkusii (Merkus Pine) | Gum this compound (Pinus spp.) |

| α-Pinene | 43.60% | 14.51% | ~46-84% (total pinenes) | 60-80% |

| β-Pinene | 29.40% | 20.74% | ~46-84% (total pinenes) | 10-30% |

| Δ³-Carene | 9.68% | - | Higher than gum this compound | - |

| Limonene | 2.07% | 53.40% | - | - |

| Camphene | - | - | - | 0.5-5% |

| Longifolene | - | - | - | - |

| β-Caryophyllene | 1.65% | - | - | - |

Data compiled from multiple sources.[3][5][6][7] Note that compositions can vary significantly.

Experimental Protocols

The primary analytical technique for the identification and quantification of terpene hydrocarbons in crude sulfate this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for definitive identification.[4]

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following is a general protocol for the preparation of crude sulfate this compound samples:

-

Homogenization: Ensure the bulk CST sample is thoroughly mixed to ensure a representative aliquot is taken for analysis.

-

Dilution: Accurately weigh approximately 50 mg of the CST sample into a 2-dram vial.

-

Add approximately 1 mL of a volatile organic solvent such as hexane or carbon disulfide.[8][9]

-

Internal Standard: For quantitative analysis, accurately weigh and add a known amount (e.g., 15 mg) of an internal standard, such as n-decane, to the vial.[9]

-

Cap the vial and swirl to mix thoroughly. The sample is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical set of operating conditions for the GC-MS analysis of terpene hydrocarbons in crude sulfate this compound. These parameters may need to be optimized for the specific instrument and column being used.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and/or a mass spectrometer (MS) for identification.[4]

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for terpene analysis.[10]

-

Injector:

-

Temperature: 250 °C

-

Injection Volume: 0.1 to 1.0 µL[9]

-

Split Ratio: A split injection is typically used to prevent column overloading, with a split ratio of 50:1 to 100:1.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[10]

-

Oven Temperature Program:

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis

-

Identification: The individual terpene hydrocarbons are identified by comparing their retention times with those of known analytical standards and by matching their mass spectra with reference spectra in a database such as the NIST library.

-

Quantification: The concentration of each identified terpene is determined by calculating the peak area from the chromatogram. For accurate quantification, a calibration curve should be prepared using certified reference standards of the terpenes of interest. The internal standard method is recommended to correct for variations in injection volume and instrument response.[9] The concentration of each analyte is calculated relative to the known concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the overall process of obtaining and analyzing crude sulfate this compound, as well as a typical analytical workflow for terpene identification.

Caption: From Wood to Analysis: The Crude Sulfate this compound Workflow.

Caption: Analytical Workflow for Terpene Identification in CST.

References

- 1. rcrapublic.epa.gov [rcrapublic.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. gumspiritsofthis compound.com [gumspiritsofthis compound.com]

- 4. assets.noviams.com [assets.noviams.com]

- 5. acgpubs.org [acgpubs.org]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. scribd.com [scribd.com]

- 10. Refining of crude sulfate this compound obtained from a kraft pulp mill: A pilot scale treatment :: BioResources [bioresources.cnr.ncsu.edu]

From Pine Sap to Chemical Building Blocks: A Technical Guide to the Historical Uses of Turpentine in Early Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turpentine, a complex mixture of terpenes obtained from the resin of coniferous trees, played a pivotal role in the nascent field of organic chemistry.[1][2] Long before the advent of petrochemical feedstocks, this readily available natural product served as a foundational raw material for the synthesis of a remarkable array of chemical compounds.[3] The pioneering work of 19th and early 20th-century chemists in elucidating the structure of terpenes and harnessing their reactivity laid the groundwork for modern synthetic chemistry, with applications spanning pharmaceuticals, fragrances, and polymers.[3][4] This in-depth technical guide explores the core historical uses of this compound in early chemical synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the key chemical transformations that marked this transformative era of scientific discovery.

From this compound to Terpenes: The Foundational Separation

The journey from raw pine resin to valuable chemical precursors began with the distillation of this compound. This process separated the volatile "spirits of this compound" from the non-volatile rosin.[2] The spirits of this compound, a mixture of terpene hydrocarbons, were the primary feedstock for early chemical synthesis.[3] The predominant components of this compound are α-pinene and β-pinene, the relative amounts of which vary depending on the pine species.[5]

Early chemists like Otto Wallach dedicated significant effort to the separation and purification of these individual terpenes, primarily through fractional distillation.[4] This separation was a critical first step, as the distinct reactivity of each terpene isomer dictated its subsequent synthetic utility.

Experimental Protocol: Fractional Distillation of this compound to Isolate α-Pinene

This protocol is a composite of common practices from the late 19th and early 20th centuries for obtaining α-pinene from spirits of this compound.

Objective: To isolate α-pinene from a mixture of terpenes in this compound.

Apparatus:

-

Distillation flask with a fractionating column (e.g., a Hempel column packed with glass beads or rings)

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or water bath

Procedure:

-

Charge the distillation flask with spirits of this compound.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Discard the initial low-boiling fraction, which may contain water and more volatile impurities.

-

Carefully collect the fraction that distills between 155-156°C. This fraction is enriched in α-pinene.

-

Multiple distillations may be necessary to achieve higher purity.

Quantitative Data:

| Compound | Boiling Point (°C) | Typical Percentage in this compound |

| α-Pinene | 155-156 | 60-70% |

| β-Pinene | 164-166 | 20-30% |

| Other Terpenes | Variable | <10% |

The Synthesis of Camphor: A Landmark Achievement

The synthesis of camphor from this compound was a major milestone in early organic chemistry and a significant commercial achievement, breaking the reliance on natural camphor derived from the camphor tree.[6] The multi-step synthesis, starting from α-pinene, involved a series of elegant chemical transformations that showcased the growing understanding of terpene chemistry.[6]

Signaling Pathway: Synthesis of Camphor from α-Pinene

Caption: Synthetic pathway of camphor from this compound.

Experimental Protocols for Camphor Synthesis

The following protocols are based on common methods described in late 19th and early 20th-century chemical literature.

Step 1: Preparation of Bornyl Chloride (Pinene Hydrochloride)

-

Procedure: Dry hydrogen chloride gas was passed through cooled α-pinene. The reaction mixture would solidify upon saturation. The solid bornyl chloride was then collected by filtration and could be purified by recrystallization from ethanol.

Step 2: Conversion of Bornyl Chloride to Camphene

-

Procedure: Bornyl chloride was heated with a basic reagent to eliminate HCl. A common method involved heating with alcoholic potash or with a mixture of anhydrous sodium acetate and acetic acid. The resulting camphene was then isolated by steam distillation.

Step 3: Synthesis of Isobornyl Acetate

-

Procedure: Camphene was heated with glacial acetic acid in the presence of a catalytic amount of sulfuric acid. The reaction mixture was then poured into water, and the oily layer of isobornyl acetate was separated.

Step 4: Hydrolysis to Isoborneol

-

Procedure: The crude isobornyl acetate was saponified by heating with an alcoholic solution of sodium hydroxide. After the reaction, water was added, and the isoborneol, being insoluble, would precipitate or could be extracted.

Step 5: Oxidation to Camphor

-

Procedure: Isoborneol was oxidized to camphor using an oxidizing agent. A common method in early synthesis was the use of nitric acid. The reaction was often vigorous and required careful temperature control. The resulting camphor could be purified by steam distillation and sublimation.[7]

Quantitative Data for Camphor Synthesis:

| Step | Reactants | Product | Reported Yield (Historical) |

| 1 | α-Pinene, HCl | Bornyl Chloride | ~60-70% |

| 2 | Bornyl Chloride, Base | Camphene | ~50-60% |

| 3 | Camphene, Acetic Acid | Isobornyl Acetate | ~70-80% |

| 4 | Isobornyl Acetate, NaOH | Isoborneol | >90% |

| 5 | Isoborneol, Nitric Acid | Camphor | ~80-90% |

Terpineol and the Dawn of Synthetic Fragrances

This compound also served as a crucial starting material for the synthesis of fragrances, most notably terpineol, which possesses a lilac-like aroma.[3] The acid-catalyzed hydration of α-pinene was the primary route to this valuable perfumery ingredient.

Signaling Pathway: Synthesis of Terpineol from α-Pinene

References

Variability in Turpentine Composition Across Pinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turpentine, the volatile fraction obtained from the resin of pine (Pinus species) trees, is a complex mixture of cyclic monoterpene hydrocarbons. Historically used as a solvent in paints and varnishes, its components, primarily α-pinene and β-pinene, are now recognized as valuable renewable raw materials for the synthesis of a wide range of chemicals, including fragrances, insecticides, and pharmaceutical intermediates.[1][2][3] The chemical composition of this compound, however, is not uniform; it exhibits significant variability depending on the Pinus species, geographical origin, and the extraction method employed.[4] This guide provides an in-depth analysis of this variability, outlines the biosynthetic pathways of its key components, and details the standard experimental protocols for its characterization, serving as a critical resource for professionals in research and drug development.

Chemical Composition of this compound

The predominant constituents of this compound are the monoterpenes α-pinene and β-pinene.[2][4] Other monoterpenes such as Δ-3-carene, camphene, limonene, myrcene, and terpinolene are also commonly present in varying amounts.[2][4] The relative percentages of these compounds define the chemical profile of the this compound and, consequently, its potential applications. For instance, a high α-pinene content is desirable for the synthesis of camphor and borneol, while β-pinene is a precursor for myrcene, which is used to produce geraniol and nerol.[4][5]

Data Presentation: Comparative Analysis of this compound Composition

The following table summarizes the quantitative data on the chemical composition of this compound from various commercially important Pinus species. This allows for a clear comparison of the chemical profiles.

| Pinus Species | α-Pinene (%) | β-Pinene (%) | Δ-3-Carene (%) | Camphene (%) | Limonene (%) | Myrcene (%) | Other Terpenes (%) | Reference(s) |

| P. halepensis (Aleppo Pine) | 77.0 - 89.0 | Present | Present | Present | Present | Present | Present | [6] |

| P. pinaster (Maritime Pine) | 77.0 - 79.0 | Present | Present | Present | Present | Present | Present | [6] |

| P. sylvestris (Scots Pine) | 35.0 - 43.6 | 15.3 - 29.4 | 6.5 - 9.7 | Present | 1.7 - 2.1 | Present | Present | |

| P. elliottii (Slash Pine) | ~60.0 - 80.0 | ~10.0 - 30.0 | - | ~0.5 - 5.0 | - | - | - | [4] |

| P. palustris (Longleaf Pine) | ~60.0 - 80.0 | ~10.0 - 30.0 | - | ~0.5 - 5.0 | - | - | - | [4] |

| P. roxburghii (Chir Pine) | 60.8 | 30.2 | - | 1.0 | 3.1 | - | 4.9 | [7] |

| P. brutia (Turkish Pine) | 60.5 | Present | 17.2 | Present | Present | Present | Present | [8] |

| P. massoniana (Masson's Pine) | Present | Present | Present | Present | Present | Present | Present | [9] |

| P. ponderosa (Ponderosa Pine) | Present | Present | Present | Present | Present | Present | Present | [10] |

| P. taeda (Loblolly Pine) | Present | Present | Present | Present | Present | Present | Present | [11][12][13][14] |

| P. kesiya (Benguet Pine) | Present | Present | Present | Present | Present | Present | Present | [5] |

| P. merkusii (Sumatran Pine) | High | High | High | Present | Present | Present | Present | [15] |

Note: "Present" indicates that the compound was detected, but the exact percentage was not specified in the cited source. A hyphen (-) indicates that the data was not available in the cited sources.

Biosynthesis of Monoterpenes in Pinus

The biosynthesis of monoterpenes, the primary components of this compound, occurs in plants through the Methylerythritol 4-phosphate (MEP) pathway. This pathway takes place in the plastids of specialized resin-producing cells within the pine tree. The MEP pathway synthesizes the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then condensed to form geranyl diphosphate (GPP), the ten-carbon precursor to all monoterpenes. A variety of terpene synthases then act on GPP to produce the diverse array of monoterpenes found in this compound.

Experimental Protocols

Accurate characterization of this compound composition is crucial for both quality control and research purposes. The standard methods involve extraction of the volatile components from the oleoresin followed by chromatographic analysis.

Extraction of this compound from Pine Oleoresin: Hydrodistillation

A widely used method for extracting this compound from pine resin is hydrodistillation.[16][17][18]

Methodology:

-

Sample Preparation: A known quantity (e.g., 50 g) of pine oleoresin is placed in a round-bottom flask.

-

Apparatus Setup: The flask is connected to a Clevenger-type apparatus for hydrodistillation.[16]

-

Distillation: Deionized water is added to the flask, and the mixture is heated to boiling. The distillation is typically carried out for 3-4 hours.[16] The steam and volatile this compound components rise, are condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Separation and Drying: The aqueous and organic (this compound) layers separate in the collection tube. The this compound is collected and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried this compound oil is stored in a sealed vial at low temperature (e.g., 4°C) to prevent degradation prior to analysis.

Chemical Analysis: Capillary Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the qualitative and quantitative analysis of the complex mixture of volatile compounds in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] The American Society for Testing and Materials (ASTM) has established standard test methods, such as ASTM D6387, for the composition analysis of this compound by capillary gas chromatography.[6][21][22][23]

Detailed Protocol:

-

Sample Preparation: A dilute solution of the extracted this compound is prepared in a suitable solvent (e.g., hexane or carbon disulfide).[18][24] An internal standard (e.g., n-decane) may be added for absolute quantification.[24]

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Gas Chromatography Conditions:

-

Column: A fused silica capillary column is typically used, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) being common for terpene analysis. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 3-4°C/min.[16][7]

-

-

Mass Spectrometry Conditions:

-

Data Analysis:

-

Compound Identification: The individual components are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each component is determined by the area percent method, where the area of each peak is expressed as a percentage of the total area of all peaks in the chromatogram.[22] For absolute quantification, the peak area of each component is compared to the peak area of the internal standard.

-

Conclusion

The chemical composition of this compound is highly variable across different Pinus species, which has significant implications for its industrial and pharmaceutical applications. This guide has provided a comparative overview of the this compound composition from various pines, detailed the biosynthetic origins of its key components, and presented standardized experimental protocols for its extraction and analysis. A thorough understanding of this variability, facilitated by robust analytical techniques like GC-MS, is essential for researchers and drug development professionals to effectively utilize this valuable and renewable natural resource.

References

- 1. PINE this compound OIL - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Definition, Uses, & Facts | Britannica [britannica.com]

- 4. gumspiritsofthis compound.com [gumspiritsofthis compound.com]

- 5. quora.com [quora.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. ijrpc.com [ijrpc.com]

- 8. tropical.theferns.info [tropical.theferns.info]

- 9. researchgate.net [researchgate.net]

- 10. Composition of gum turpentines of pines. XIX. A report on Pinus ponderosa from Arizona, Colorado, South Dakota, and Northern Idaho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. practicalplants.org [practicalplants.org]

- 13. pfaf.org [pfaf.org]

- 14. Chemical composition of gum turpentines of pines; a report on Pinus strobus, P. cembra, P. taeda, P. radiata, and P. virginiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Prediction and Comparisons of this compound Content in Slash Pine at Different Slope Positions Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. store.astm.org [store.astm.org]

- 22. store.astm.org [store.astm.org]

- 23. store.astm.org [store.astm.org]

- 24. scribd.com [scribd.com]

An In-Depth Technical Guide to the Core Components of Turpentine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical components found in turpentine, a volatile fluid obtained from the resin of living trees, mainly pines.[1] This document details the chemical identifiers and molecular structures of these components, alongside their typical distribution in various this compound types. Furthermore, it outlines a standard experimental protocol for the analytical determination of these compounds.

Core Chemical Components of this compound

This compound is a complex mixture of terpenes, primarily monoterpenes.[2] The exact composition can vary depending on the source of the pine resin and the processing method (e.g., gum, wood, or sulfate this compound).[3] The most significant components include α-pinene and β-pinene, with smaller concentrations of camphene, limonene, and 3-carene.[1][2]

Data Summary of this compound Components

The following table summarizes the key quantitative data for the primary components of this compound.

| Component | CAS Number | Molecular Formula | Typical Percentage in Gum this compound (%)[3] | Typical Percentage in Wood this compound (%)[3] | Typical Percentage in Sulfate this compound (%)[3] |

| α-Pinene | 80-56-8[4] | C₁₀H₁₆[5][6] | 60 - 65 | 75 - 80 | 60 - 70 |

| β-Pinene | 127-91-3[7][8] | C₁₀H₁₆[7] | 25 - 35 | 0 - 2 | 20 - 25 |

| Camphene | 79-92-5[9][10][11] | C₁₀H₁₆[9] | Lesser amounts | 4 - 8 | Lesser amounts |

| Limonene | 138-86-3[12] | C₁₀H₁₆[12] | Lesser amounts | Lesser amounts | Lesser amounts |

| 3-Carene | 13466-78-9 | C₁₀H₁₆ | Lesser amounts | Lesser amounts | Lesser amounts |

Experimental Protocol: Analysis of this compound Components

The standard method for determining the chemical composition of this compound is gas chromatography (GC), specifically capillary gas chromatography. The ASTM D6387 standard provides a detailed methodology for this analysis.[1]

Objective: To determine the quantitative composition of this compound and related terpene products by capillary gas chromatography.[1]

Methodology:

-

Sample Preparation: A known weight of the this compound sample is mixed with an internal standard (e.g., n-heptane or another suitable hydrocarbon not present in the sample). This mixture is then diluted with a solvent like acetone or cyclopentane.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for terpene analysis is used. Common stationary phases include 5% phenyl methylpolysiloxane.

-

Injector: A split/splitless injector is typically used, with a split ratio appropriate for the concentration of the sample.

-

Oven Temperature Program: A temperature program is employed to ensure the separation of all components. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbon components.

-

-

Analysis: A small volume of the prepared sample is injected into the GC. The components of the this compound mixture are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it is detected by the FID, generating a peak on the chromatogram.

-

Quantification: The area of each peak is proportional to the concentration of the corresponding component. By comparing the peak areas of the this compound components to the peak area of the internal standard, the absolute concentration of each component can be calculated. Alternatively, the relative percentage of each component can be determined by the area percent method.[1]

-

Component Identification: The individual components are identified by comparing their retention times to the retention times of known standards run under the same chromatographic conditions. Mass spectrometry (MS) can be coupled with GC (GC-MS) for more definitive identification of the components by comparing their mass spectra to spectral libraries.

Logical Workflow for this compound Component Analysis

The following diagram illustrates the logical workflow for the analysis of this compound components, from sample acquisition to data analysis.

Caption: Workflow for the analysis of this compound components.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. kelid1.ir [kelid1.ir]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. assets.noviams.com [assets.noviams.com]

- 9. file.yizimg.com [file.yizimg.com]

- 10. journals.eanso.org [journals.eanso.org]

- 11. This compound | Occupational Safety and Health Administration [osha.gov]

- 12. store.astm.org [store.astm.org]

The Isomeric Balance of Pinenes in Turpentine: A Technical Guide for Researchers

An in-depth exploration of the alpha- and beta-pinene isomer ratios in turpentine, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical methodologies, quantitative data, and relevant biological pathways.

This compound, a volatile essential oil distilled from the resin of coniferous trees, is a complex mixture of terpenes, with the bicyclic monoterpenes alpha-pinene (α-pinene) and beta-pinene (β-pinene) being its primary constituents.[1] The ratio of these isomers is a critical determinant of the chemical and physical properties of this compound, influencing its applications in the chemical, pharmaceutical, and fragrance industries.[2][3] For drug development professionals, the distinct biological activities of each isomer necessitate a thorough understanding of their prevalence and analysis.[4]

Quantitative Analysis of α-Pinene and β-Pinene in this compound

The isomeric composition of this compound exhibits significant variation depending on the Pinus species from which it is derived, as well as geographical and environmental factors.[5] Generally, α-pinene is the more abundant isomer.[6] The following tables summarize the quantitative data on α-pinene and β-pinene ratios in this compound from various pine species, as determined by gas chromatography (GC) analysis.

| Pinus Species | Geographic Origin | α-Pinene (%) | β-Pinene (%) | Other Major Components (%) | Reference |

| Pinus sylvestris | Denizli, Turkey (Acıpayam) | 43.60 | 17.06 | Δ³-carene (7.69), Camphene (2.20) | [7] |

| Pinus sylvestris | Denizli, Turkey (Çal) | 34.99 | 15.29 | Δ³-carene (6.54), Longifolene (9.59) | [7] |

| Pinus sylvestris | Denizli, Turkey (Çameli) | 42.82 | 29.40 | Δ³-carene (9.68), Limonene (2.07) | [7] |

| Pinus brutia | Turkey | 49.12 | 19.12 | Δ³-carene (15.33), β-caryophyllene (2.8) | [8] |

| Pinus halepensis | Morocco | ~86-87 | Not specified | Not specified | [5] |

| Pinus pinaster | Morocco | ~79 | Not specified | Not specified | [5] |

Experimental Protocols for Isomer Quantification

The standard method for the separation and quantification of α-pinene and β-pinene in this compound is capillary gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2][6] The ASTM D6387 standard provides a comprehensive protocol for this analysis.[9][10][11]

Standard Operating Procedure: Capillary Gas Chromatography (GC-FID/MS)

This protocol outlines the key steps for the analysis of this compound composition.

1. Sample Preparation:

-

A representative sample of this compound is obtained.

-

For quantitative analysis using an internal standard, a known amount of an internal standard (e.g., n-dodecane) is added to a weighed amount of the this compound sample. For relative quantification, the sample can be diluted in a suitable solvent (e.g., ethanol).

2. Gas Chromatograph and Column:

-

A gas chromatograph equipped with a capillary column is used. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed for terpene analysis.[12]

-

The column dimensions are typically 30 meters in length, 0.25 mm in internal diameter, and with a film thickness of 0.25 µm.[12]

3. GC Conditions:

-

Injector: The sample is injected into the GC. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A temperature program is crucial for separating the various terpenes. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5°C/minute to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[12]

-

Detector:

-

A Flame Ionization Detector (FID) is used for quantitative analysis, with a typical temperature of 280°C.

-

A Mass Spectrometer (MS) is used for both quantification and identification of the components based on their mass spectra. The MS interface temperature is typically set around 280°C.[12]

-

4. Data Analysis:

-

The retention times of the peaks in the chromatogram are used to identify the components by comparing them to the retention times of known standards (α-pinene and β-pinene).

-

The peak areas are used to quantify the concentration of each isomer.

-

Area Percent Method: The area of each peak is expressed as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak). This provides a relative concentration.[2]

-

Internal Standard Method: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the absolute concentration of the analyte using a calibration curve.[10]

-

Biological Signaling Pathways of Pinenes

Both α-pinene and β-pinene exhibit a range of pharmacological activities, making them of significant interest to the drug development community.[3] Their anti-inflammatory and neuroprotective effects are of particular note and are mediated through specific signaling pathways.

Anti-Inflammatory Signaling Pathway of α-Pinene

α-Pinene has been shown to exert anti-inflammatory effects by suppressing the activation of key inflammatory pathways. In cellular models, α-pinene can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13]

Experimental and Logical Workflows

The analysis and utilization of this compound's pinene isomers involve a structured workflow, from sample acquisition to potential therapeutic application.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of α-pinene and β-pinene in a this compound sample.

This technical guide provides a foundational understanding of the isomeric ratios of α-pinene and β-pinene in this compound, the methodologies for their quantification, and their relevance in the context of drug development. The provided data and protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related scientific disciplines.

References

- 1. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]

- 2. assets.noviams.com [assets.noviams.com]

- 3. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. study.com [study.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of terpenes and turpentines using gas chromatography with vacuum ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. infinitalab.com [infinitalab.com]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Turpentine in Organic and Inorganic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of turpentine in a range of organic and inorganic solvents. This compound, a complex mixture of terpene hydrocarbons derived from pine resin, is a versatile solvent in its own right, and understanding its solubility profile is critical for its application in various industrial and research settings, including pharmaceuticals, chemical synthesis, and material science. This document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Introduction

This compound is a volatile essential oil obtained primarily from the distillation of resin from pine trees. Its chemical composition can vary depending on the source, but it is predominantly composed of monoterpenes, with α-pinene and β-pinene being the most significant constituents.[1] This inherent hydrocarbon nature dictates its solubility behavior, which is governed by the principle of "like dissolves like." As a nonpolar substance, this compound is generally miscible with other nonpolar and weakly polar organic solvents, while exhibiting very low solubility in highly polar solvents such as water. This guide will delve into the specifics of these interactions.

Solubility of this compound

The solubility of this compound is a critical parameter in its use as a solvent, a cleaning agent, or a raw material for chemical synthesis. The following sections summarize its solubility in various classes of solvents.

Solubility in Organic Solvents

This compound exhibits good solubility in a wide array of organic solvents. This is attributed to the nonpolar nature of its primary terpene components, which allows for favorable intermolecular interactions with other nonpolar or weakly polar solvent molecules.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Type | Solubility/Miscibility | Temperature (°C) |

| Ethanol (90%) | C₂H₅OH | Polar Protic | Soluble in 7 volumes of ethanol | 20 |

| Ethanol (95%) | C₂H₅OH | Polar Protic | 1 mL is miscible with 5 mL of ethanol | Not Specified |

| Ethanol (96%) | C₂H₅OH | Polar Protic | Soluble in 3 volumes of ethanol | 20 |

| Alcohol (general) | R-OH | Polar Protic | Soluble in 5 volumes of alcohol | Not Specified |

Table 2: Qualitative Solubility of this compound in Other Organic Solvents

| Solvent | Chemical Formula | Type | Solubility/Miscibility |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble/Miscible[1][2][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble/Miscible[1][2][4] |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | Soluble/Miscible[1][3] |

| Benzene | C₆H₆ | Nonpolar | Soluble/Miscible[2][3] |

| Carbon Disulfide | CS₂ | Nonpolar | Soluble/Miscible[2][3] |

| Petroleum Ether | Mixture | Nonpolar | Soluble/Miscible[2] |

Solubility in Inorganic Solvents

This compound's nonpolar nature results in poor solubility in most polar inorganic solvents, most notably water.

Table 3: Quantitative Solubility of this compound Constituents in Water

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.65 to 2.1 mg/L (for primary pinene constituents) | 25 |

This compound is generally considered insoluble in aqueous solutions of inorganic acids and bases.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline the methodologies for assessing the miscibility and solubility of a liquid like this compound.

Protocol for Determining Liquid-Liquid Miscibility (Qualitative)

This protocol is a general method for observing the miscibility of two liquids.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given solvent.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

This compound

-

Solvent of interest

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a specific volume (e.g., 2 mL) of the solvent of interest.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand and observe.

-

Observation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

Standard Test Method for Water Miscibility of Water-Soluble Solvents (ASTM D1722)

While this compound is not water-soluble, this standard provides a framework for testing the presence of water-immiscible impurities in solvents that are expected to be miscible with water. A modified version of this test can be used to qualitatively demonstrate the immiscibility of this compound and water.[5][6][7][8]

Objective: To qualitatively assess the miscibility of a solvent with water.

Procedure Summary:

-

A specified volume of the sample (in this case, this compound) is placed in a graduated cylinder.[7]

-

A specified volume of distilled water is added.[7]

-

The cylinder is stoppered and the mixture is shaken.

-

The mixture is allowed to stand at room temperature for a defined period.[7]

-

The clarity of the mixture is observed against a background. The formation of two distinct layers or a cloudy suspension indicates immiscibility.[7]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound.

Caption: A flowchart illustrating the general experimental workflow for determining the miscibility of this compound in a solvent.

Conclusion

This technical guide has summarized the solubility of this compound in a variety of organic and inorganic solvents. Its nonpolar nature, owing to its primary composition of terpene hydrocarbons, makes it highly soluble in or miscible with a wide range of organic solvents, while being virtually insoluble in water. While quantitative data for its solubility in many common organic solvents is not extensively documented in readily available literature, qualitative assessments consistently confirm its broad utility as a nonpolar solvent. The provided experimental protocols offer a foundational methodology for researchers to determine solubility parameters for specific applications. This understanding of this compound's solubility is essential for its effective use in research, development, and various industrial processes.

References

- 1. dir.ca.gov [dir.ca.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. chembk.com [chembk.com]

- 5. store.astm.org [store.astm.org]

- 6. petrolube.com [petrolube.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

A Historical Review of Turpentine as a Medicinal Agent: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract